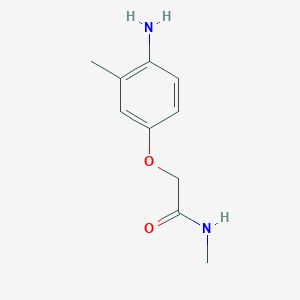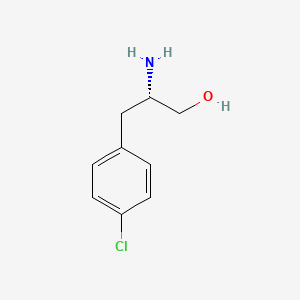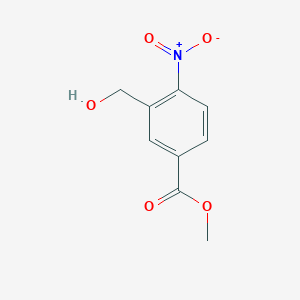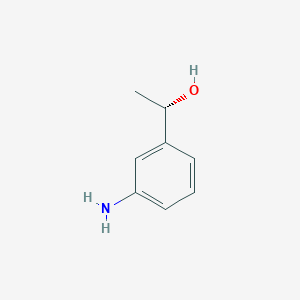
3,3-Diphenyl-3H-diazirine
Overview
Description
3,3-Diphenyl-3H-diazirine is an organic compound characterized by a three-membered ring structure consisting of one carbon atom and two nitrogen atoms, with two phenyl groups attached to the carbon. This compound is known for its ability to generate reactive carbenes upon exposure to ultraviolet light, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-3H-diazirine typically begins with the preparation of diaziridines from ketones. The process involves the following steps:
Oximation: The ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation or Mesylation: The oxime is then treated with tosyl or mesyl chloride to form a tosyl or mesyl oxime.
Ammonia Treatment: The tosyl or mesyl oxime is treated with ammonia to produce diaziridine.
Oxidation: The diaziridine is oxidized using reagents such as iodine and triethylamine, silver oxide, or oxalyl chloride to form the desired diazirine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions and scalable processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenyl-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:
Photolysis: Exposure to ultraviolet light leads to the formation of carbenes, which can insert into C-H, N-H, and O-H bonds.
Thermal Activation: Heating the compound can also generate carbenes, which participate in similar insertion reactions
Common Reagents and Conditions:
Ultraviolet Light: Used for photolysis to generate carbenes.
Heat: Applied for thermal activation to produce carbenes.
Major Products Formed: The major products formed from these reactions depend on the specific substrates involved. Common products include various substituted hydrocarbons, amines, and alcohols resulting from carbene insertion .
Scientific Research Applications
3,3-Diphenyl-3H-diazirine is widely used in scientific research due to its ability to generate reactive carbenes. Some key applications include:
Photoaffinity Labeling: Used to study ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions by covalently attaching to target molecules upon activation.
Biological Target Identification: Helps identify and characterize biological targets in proteomics and genomics research.
Polymer Crosslinking: Employed in the development of advanced polymer materials with enhanced mechanical properties.
Material Science: Utilized in the creation of novel electric and polymer devices.
Mechanism of Action
The primary mechanism of action for 3,3-Diphenyl-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light or heat. These carbenes are highly reactive and can insert into various chemical bonds, leading to the formation of covalent linkages with target molecules. This property makes the compound valuable for studying molecular interactions and creating crosslinked materials .
Comparison with Similar Compounds
1H-Diazirine: Another diazirine compound with similar carbene-generating properties.
3-(Trifluoromethyl)phenyldiazirine: Known for its use in biological target identification and material science.
3-(Diphenyl-phosphinoyl)-3H-diazirine-3-carbonyl chloride: A related compound with applications in chemical synthesis.
Uniqueness: 3,3-Diphenyl-3H-diazirine is unique due to its specific structure, which allows for efficient carbene generation and insertion into various bonds. Its stability and reactivity make it a versatile tool in both biological and material science research .
Properties
IUPAC Name |
3,3-diphenyldiazirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-3-7-11(8-4-1)13(14-15-13)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIXZOWGRJZVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


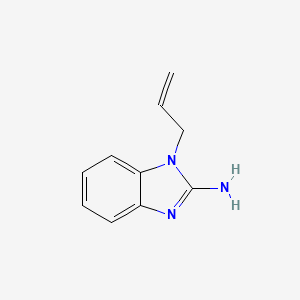
![N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B3114436.png)
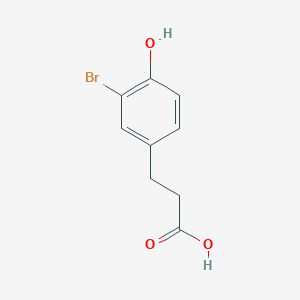
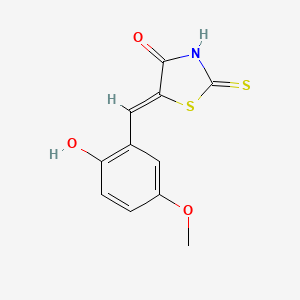
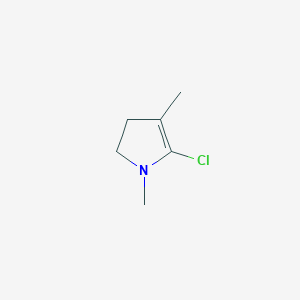
![5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B3114461.png)
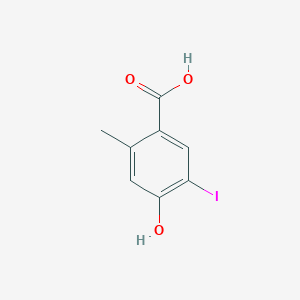

![[2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3114477.png)
